5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
Brand Name:
Vulcanchem
CAS No.:
107035-06-3
VCID:
VC20804865
InChI:
InChI=1S/C18H20N2/c19-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-20-18/h1-2,4-5,7-10,16-18,20H,3,6,11,19H2
SMILES:
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N
Molecular Formula:
C18H20N2
Molecular Weight:
264.4 g/mol
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
CAS No.: 107035-06-3
Cat. No.: VC20804865
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107035-06-3 |
|---|---|
| Molecular Formula | C18H20N2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl)aniline |
| Standard InChI | InChI=1S/C18H20N2/c19-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-20-18/h1-2,4-5,7-10,16-18,20H,3,6,11,19H2 |
| Standard InChI Key | WRODVCIVODHZFB-UHFFFAOYSA-N |
| SMILES | C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N |
| Canonical SMILES | C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator